FDU-NNEI is classified as a synthetic cannabinoid, which are substances created to interact with the body's endocannabinoid system. The compound is derived from modifications of natural cannabinoid structures, specifically incorporating indazole moieties. It is important to note that synthetic cannabinoids can vary widely in their potency and effects compared to their natural counterparts.
The synthesis of FDU-NNEI typically involves multi-step organic reactions that introduce various functional groups to the indazole core structure. The general synthetic pathway includes:
The synthesis process may utilize techniques such as high-performance liquid chromatography (HPLC) for purification and characterization, ensuring that the final product meets required purity standards. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure and identity of FDU-NNEI.
FDU-NNEI possesses a complex molecular structure characterized by an indazole core with various substituents that influence its pharmacological properties. The molecular formula is typically represented as .
The compound's mass spectrum reveals a protonated molecular ion at , indicating its molecular weight, while fragmentation patterns provide insight into its structural characteristics. Key fragment ions include those corresponding to the loss of functional groups, which helps elucidate the compound's structure during mass spectrometric analysis.
FDU-NNEI undergoes various chemical reactions, particularly metabolic transformations when introduced into biological systems. These reactions can include:
In vitro studies have shown that FDU-NNEI is metabolized by cytochrome P450 enzymes, leading to multiple metabolites that can exhibit different pharmacological profiles compared to the parent compound.
FDU-NNEI acts primarily as an agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system. Upon binding, it activates these receptors, leading to various physiological effects such as altered mood, perception, and cognitive functions.
Research indicates that FDU-NNEI exhibits high binding affinity for CB1 receptors compared to natural cannabinoids, potentially leading to more pronounced psychoactive effects. Its mechanism involves modulation of neurotransmitter release through G-protein coupled receptor signaling pathways.
FDU-NNEI is typically a solid at room temperature with a melting point that can vary based on purity and specific structural modifications. It is often characterized by its solubility in organic solvents like methanol or acetonitrile.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and hydrolysis, which are important considerations for storage and handling.
FDU-NNEI is primarily used in research settings to study cannabinoid receptor interactions and their physiological effects. Its applications include:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: